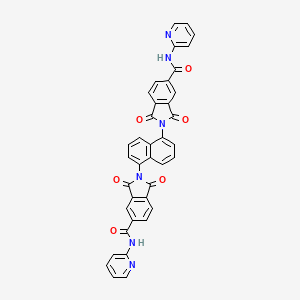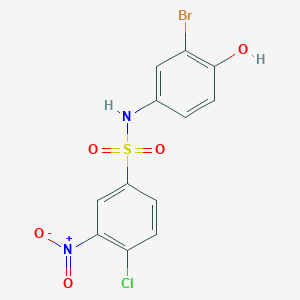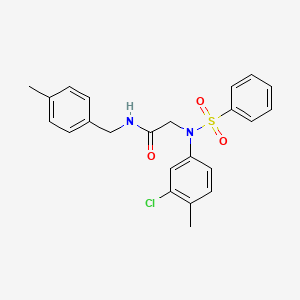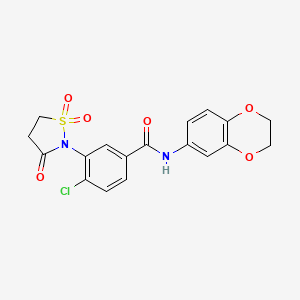
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), also known as NDI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NDI is a versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of applications in different fields, including materials science, drug discovery, and biochemistry.
作用機序
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)'s mechanism of action is not well understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cellular metabolism. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the induction of apoptosis in cancer cells, and the modulation of immune system function. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide).
実験室実験の利点と制限
One of the main advantages of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its versatility, which allows for a wide range of applications in different fields. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit excellent photophysical properties, making them promising candidates for advanced electronic devices. However, one of the limitations of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) is its relatively high cost, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide), including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in different cellular pathways, and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) and its potential side effects.
合成法
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using different methods, including the reaction of 2,3-pyridine dicarboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then treated with an amine such as 2-aminopyridine to form 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide). Alternatively, 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) can be synthesized using a one-pot reaction of phthalic anhydride, 2-aminopyridine, and naphthalene-1,5-diamine in the presence of a catalyst such as sulfuric acid or acetic anhydride.
科学的研究の応用
2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide) has been extensively studied for its potential applications in materials science, including the development of organic semiconductors, solar cells, and light-emitting diodes. 2,2'-(1,5-naphthalenediyl)bis(1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide)-based materials have been shown to exhibit high charge carrier mobility, good thermal stability, and excellent photophysical properties, making them promising candidates for advanced electronic devices.
特性
IUPAC Name |
2-[5-[1,3-dioxo-5-(pyridin-2-ylcarbamoyl)isoindol-2-yl]naphthalen-1-yl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22N6O6/c45-33(41-31-11-1-3-17-39-31)21-13-15-25-27(19-21)37(49)43(35(25)47)29-9-5-8-24-23(29)7-6-10-30(24)44-36(48)26-16-14-22(20-28(26)38(44)50)34(46)42-32-12-2-4-18-40-32/h1-20H,(H,39,41,45)(H,40,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLYNSYSZHPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=C5N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)



![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)